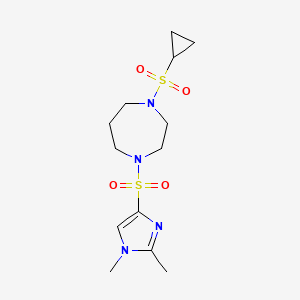

1-(cyclopropylsulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to contain an imidazole ring and a diazepane ring. Imidazole is a planar five-membered ring and is a key component of many important biological molecules, including histidine and histamine. Diazepane is a seven-membered saturated ring with two nitrogen atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole and diazepane rings in separate steps, followed by the introduction of the sulfonyl groups. The exact methodology would depend on the specific substituents and their compatibility with various reaction conditions .Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the imidazole and diazepane rings, as well as the sulfonyl groups. The imidazole ring, for example, is known to participate in a variety of chemical reactions, including nucleophilic substitutions and additions .科学的研究の応用

Multicomponent Synthesis of Diazepanes

Research demonstrates the utility of 1-(cyclopropylsulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane in the synthesis of diazepanes through multicomponent reactions. For instance, Banfi et al. (2007) developed a short, two-step approach to synthesize diazepane systems based on a Ugi multicomponent reaction followed by a subsequent intramolecular SN2 reaction. This method efficiently produces 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives, demonstrating the compound's role in facilitating complex organic synthesis (Banfi et al., 2007).

Diazotransfer Reagent

The compound's derivative, imidazole-1-sulfonyl azide, has been identified as an effective diazotransfer reagent. Goddard-Borger and Stick (2007) highlight its ability to act as a "diazo donor" in the conversion of primary amines into azides and activated methylene substrates into diazo compounds. This reagent can be prepared from inexpensive materials, is shelf-stable, and offers a practical alternative to traditional diazotransfer agents (Goddard-Borger & Stick, 2007).

Cyclopropanation and Cycloaddition Reactions

Research into cyclopropanation and cycloaddition reactions also utilizes derivatives of this compound. Shibue and Fukuda (2014) describe a rhodium-catalyzed method for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid using 1-fluoro-1-(phenylsulfonyl)ethylene and diazo esters. This process underscores the compound's potential in facilitating the synthesis of cyclopropane derivatives with specific stereochemical configurations (Shibue & Fukuda, 2014).

Antimicrobial Compound Synthesis

Derivatives of this compound have been explored for their potential biological activity. Brzozowski and Sławiński (2004) synthesized a series of 1-(phenylsulfonyl)-(1H,3H)-imidazol-2-one derivatives, investigating their potential as antimicrobial agents. Although preliminary screening indicated varied activity against human tumor cell lines, this research underscores the compound's utility in developing potentially biologically active molecules (Brzozowski & Sławiński, 2004).

将来の方向性

特性

IUPAC Name |

1-cyclopropylsulfonyl-4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O4S2/c1-11-14-13(10-15(11)2)23(20,21)17-7-3-6-16(8-9-17)22(18,19)12-4-5-12/h10,12H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRYOMPJRBMCSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-(5-bromothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2661322.png)

![4-[4-(4-Chlorophenyl)-5-methyl-1H-imidazol-2-yl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B2661329.png)

![3-(4-Chlorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2661330.png)

![6-(4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2661332.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2661335.png)

![3-chloro-5-(trifluoromethyl)-N'-({[3-(trifluoromethyl)anilino]carbonyl}oxy)-2-pyridinecarboximidamide](/img/structure/B2661341.png)

![2-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B2661343.png)

![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2661344.png)